Balsalazide Disodium

Descripción general

Descripción

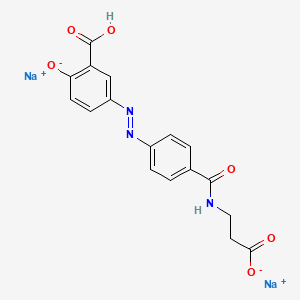

Balsalazide is an anti-inflammatory drug used in the treatment of inflammatory bowel disease. It is sold under the brand names Giazo, Colazal in the US and Colazide in the UK. It is usually administered as the disodium salt .

Synthesis Analysis

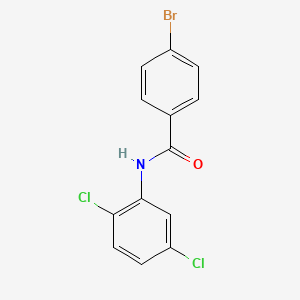

Balsalazide disodium is synthesized by reactions of condensation, reduction, diazotization, coupling, and salification from 4-nitrobenzoyl chloride . The synthetic method is feasible and the chemical structure was confirmed by element analysis, UV, IR, 1HNMR, and ESI-MS .Molecular Structure Analysis

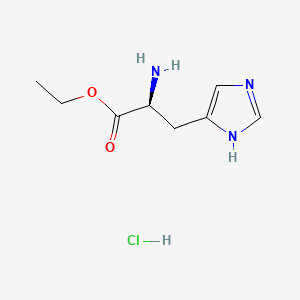

The molecular structure of this compound is characterized by large inter-subject variability . The chemical formula is C17H15N3O6 and the molecular weight is 357.322 g/mol .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include condensation, reduction, diazotization, coupling, and salification .Physical And Chemical Properties Analysis

This compound is a stable, odorless orange to yellow microcrystalline powder. It is freely soluble in water and isotonic saline, sparingly soluble in methanol and ethanol, and practically insoluble in all other organic solvents . The molecular weight is 357.3 g/mol .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Balsalazide Disodium, known under the brand name Colazide®, is a prodrug of mesalamine (5-aminosalicylic acid) with anti-inflammatory properties. Research on its process development has identified eight impurities, leading to studies on the synthesis and characterization of these impurities to enhance drug purity and efficacy (Khan et al., 2010).

Mechanisms of Action and Potential Antitumor Effects

- Studies have explored Balsalazide's capacity to potentiate the effects of other compounds, such as Parthenolide, in inhibiting the NF-κB signaling pathway, which is crucial in inflammatory and cancer processes. This combination has shown enhanced antitumor efficacy, suggesting potential therapeutic strategies against colorectal cancer (Hyunyul Kim et al., 2015).

Drug Delivery and Pharmacokinetics

- The development of novel delivery systems for mesalamine, with Balsalazide being a key example, targets the active compound to the inflamed bowel, leveraging its structure to ensure that it is activated by colonic bacteria. This approach aims at improving the efficiency of drug delivery to the site of inflammation (A. Qureshi & R. Cohen, 2005).

Chemopreventive Effects

- Balsalazide's chemopreventive effects have been highlighted in studies focusing on colon cancer carcinogenesis. The drug's ability to inhibit aberrant crypt formation and reduce tumor numbers in animal models supports its potential role in cancer prevention, likely through mechanisms involving the suppression of inflammation and modulation of apoptosis (D. MacGregor et al., 2000).

Combination Therapies

- The efficacy of Balsalazide in combination with high-potency probiotic preparations has been investigated for the treatment of mild-to-moderate ulcerative colitis and the prevention of recurrence in colonic diverticulitis. These studies suggest that such combinations could offer a promising therapeutic approach, potentially enhancing the effectiveness of treatment regimens for inflammatory bowel diseases (A. Tursi, 2008).

Mecanismo De Acción

Target of Action

Balsalazide Disodium is an anti-inflammatory drug used in the treatment of Inflammatory Bowel Disease . The primary target of this compound is the large intestine, where it acts directly on ulcerative colitis .

Mode of Action

This compound is a prodrug that has little or no pharmacologic activity until it is enzymatically cleaved in the colon to produce mesalamine, also known as 5-aminosalicylic acid, or 5-ASA . This compound is the therapeutically active portion of the molecule .

Biochemical Pathways

This compound is delivered intact to the colon where it is cleaved by bacterial azoreduction to release equimolar quantities of mesalamine . Mesalamine may decrease inflammation by blocking the production of arachidonic acid metabolites in the colon mucosa .

Pharmacokinetics

The absorption of this compound is very low and variable . It is usually administered as the disodium salt . The systemic exposure (based on mean AUC) in ulcerative colitis patients receiving 1.5 g twice daily for 1 year is up to 60 times greater than that in healthy individuals receiving the same dosage .

Result of Action

The result of this compound’s action is the reduction of inflammation in the colon, which helps in the treatment of mildly to moderately active ulcerative colitis .

Action Environment

The action of this compound is influenced by the environment of the colon. The drug is delivered intact to the colon where it is cleaved by bacterial azoreduction . This suggests that the presence and activity of certain bacteria in the colon may influence the efficacy of this compound.

Safety and Hazards

Balsalazide disodium should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors. It should not come in contact with skin or eyes. Personal protective equipment and chemical impermeable gloves should be used while handling it . The tablet form can cause anemia, diarrhea, a urinary tract infection, and throat pain. It can also trigger a flare-up of ulcerative colitis at the beginning of treatment and can cause salicylate toxicity .

Propiedades

IUPAC Name |

disodium;3-[[4-[(3-carboxy-4-oxidophenyl)diazenyl]benzoyl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O6.2Na/c21-14-6-5-12(9-13(14)17(25)26)20-19-11-3-1-10(2-4-11)16(24)18-8-7-15(22)23;;/h1-6,9,21H,7-8H2,(H,18,24)(H,22,23)(H,25,26);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKMOQBVBEGCJGW-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCC(=O)[O-])N=NC2=CC(=C(C=C2)[O-])C(=O)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3Na2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

82101-18-6, 213594-60-6 | |

| Record name | disodium 5-[(E)-{4-[(2-carboxylatoethyl)carbamoyl]phenyl}diazenyl]-2-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BALSALAZIDE DISODIUM ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15ASW03C9S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Allyl-[4-(4-chloro-phenyl)-thiazol-2-yl]-amine](/img/structure/B3421299.png)

![[(1R,2S)-2-aminocyclohexyl]methanol](/img/structure/B3421324.png)